molecular formula C13H9Cl2FS B14625893 2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene CAS No. 56096-94-7

2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene

Cat. No.: B14625893
CAS No.: 56096-94-7
M. Wt: 287.2 g/mol
InChI Key: URZDCUITWRKUDE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene is an organic compound that features a benzene ring substituted with chloromethyl, chlorophenylsulfanyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene typically involves the chloromethylation of a precursor compound followed by the introduction of the chlorophenylsulfanyl and fluorine groups. Common reagents used in these reactions include chloromethyl methyl ether, sulfur dichloride, and fluorinating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl and chlorophenylsulfanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide and sulfur dichloride are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, methyl derivatives, and various substituted benzene derivatives.

Scientific Research Applications

2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylthioacetic acid: Shares the chlorophenylsulfanyl group but differs in the presence of an acetic acid moiety.

    4-Chlorophenylacetic acid: Contains a chlorophenyl group but lacks the sulfanyl and fluorine groups.

    Morpholine, 2-(chloromethyl)-4-[(4-chlorophenyl)methyl]-: Similar in having a chloromethyl and chlorophenyl group but differs in the presence of a morpholine ring.

Uniqueness

2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

56096-94-7

Molecular Formula

C13H9Cl2FS

Molecular Weight

287.2 g/mol

IUPAC Name

2-(chloromethyl)-1-(4-chlorophenyl)sulfanyl-4-fluorobenzene

InChI

InChI=1S/C13H9Cl2FS/c14-8-9-7-11(16)3-6-13(9)17-12-4-1-10(15)2-5-12/h1-7H,8H2

InChI Key

URZDCUITWRKUDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)F)CCl)Cl

Origin of Product

United States

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